2,3-Diphenylbutane-2,3-diamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
109090-35-9 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,3-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c1-15(17,13-9-5-3-6-10-13)16(2,18)14-11-7-4-8-12-14/h3-12H,17-18H2,1-2H3 |
InChI Key |
KPHOLXYUGFYSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)N)N |
Origin of Product |
United States |
Significance of Chiral Vicinal Diamines As Privileged Ligands and Chiral Auxiliaries
Chiral vicinal diamines are considered "privileged" structures in the field of asymmetric catalysis. researchgate.netrsc.org This designation arises from their proven ability to form stable and effective chiral environments around a metal center, enabling the synthesis of specific enantiomers of a target molecule. This is a critical capability in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active while the other may be inactive or even harmful. nih.gov
The utility of chiral vicinal diamines stems from several key features:
Bidentate Coordination: The two adjacent nitrogen atoms can chelate to a metal atom, forming a stable five-membered ring. This rigidifies the catalyst structure, which is crucial for creating a well-defined chiral pocket to control the stereochemical outcome of a reaction.
Tunable Steric and Electronic Properties: The substituents on the diamine backbone can be modified to fine-tune the steric bulk and electronic properties of the resulting ligand. This modularity allows for the optimization of catalysts for specific reactions, leading to higher yields and enantioselectivities. nih.gov
Versatility: They are employed as chiral ligands in a vast array of transition metal-catalyzed reactions, including asymmetric hydrogenation, amination, and cyclization reactions. sigmaaldrich.comnih.gov Beyond their role as ligands, they also serve as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation before being cleaved and often recovered. researchgate.netethz.ch
The development of synthetic methods to access enantiomerically pure vicinal diamines is therefore a highly active area of research, as these compounds are indispensable tools for the modern synthetic chemist. sigmaaldrich.comrsc.org
Conceptual Framework of 2,3 Diphenylbutane 2,3 Diamine Within Stereoselective Synthesis
Stereoselective synthesis is the methodology of preferentially forming one stereoisomer over others. ethz.ch The conceptual role of 2,3-Diphenylbutane-2,3-diamine in this domain is rooted in its identity as a chiral vicinal diamine with two tertiary stereocenters.
The presence of four substituents (a methyl group, a phenyl group, an amino group, and the rest of the carbon backbone) on both the C2 and C3 atoms makes this molecule structurally complex and sterically hindered. zhufengchemical.com When resolved into its pure enantiomers, such as (2S,3S)- or (2R,3R)-2,3-Diphenylbutane-2,3-diamine, it possesses the necessary attributes to function as a chiral ligand or auxiliary. bldpharm.com
In the context of stereoselective synthesis, this compound could theoretically be applied in several ways:
As a Chiral Ligand: Complexed with a transition metal (e.g., rhodium, ruthenium, iridium), the enantiopure diamine could form a chiral catalyst. The bulky phenyl groups would create a highly defined and sterically demanding chiral environment, potentially inducing high levels of stereoselectivity in reactions such as the hydrogenation of prochiral olefins or ketones.
As a Chiral Auxiliary: Covalently attached to a substrate, the diamine could direct the stereochemistry of a reaction at a different site on the substrate molecule. The steric bulk of the diphenylbutane framework would block one face of the reactive center, forcing an incoming reagent to attack from the opposite, less hindered face. ethz.ch
As a Building Block: The diamine itself can be a precursor for the synthesis of more complex chiral molecules, including heterocyclic compounds like chiral imidazolines. researchgate.net
The challenge in utilizing fully substituted diamines like this compound often lies in their synthesis. Achieving high stereoselectivity to form vicinal tetrasubstituted diamines is synthetically demanding. rsc.org
Evolution of Research Perspectives on Vicinal Diamine Chemistry
Diastereomeric and Enantiomeric Forms of 2,3-Diphenylbutane-2,3-diamine
The structure of this compound contains two chiral centers at carbons C2 and C3. According to the 2^n rule, where 'n' is the number of stereocenters, a maximum of four stereoisomers can exist for this compound. These stereoisomers are not all unique, as the substitution pattern allows for the existence of a meso compound. Consequently, this compound exists as three distinct stereoisomers: a pair of enantiomers and one meso diastereomer. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Enantiomeric Pair ((R,R) and (S,S)) : This pair consists of two chiral molecules that are non-superimposable mirror images of each other. masterorganicchemistry.com
(2R,3R)-2,3-Diphenylbutane-2,3-diamine : In this isomer, both stereocenters have the 'R' configuration.
(2S,3S)-2,3-Diphenylbutane-2,3-diamine : As the enantiomer of the (R,R) form, both stereocenters in this molecule possess the 'S' configuration. Enantiomers share identical physical properties such as melting point and boiling point, differing only in their interaction with plane-polarized light (optical activity) and other chiral molecules. libretexts.org
Meso Form ((R,S) or (S,R)) : This is a single, achiral diastereomer.
(2R,3S)-2,3-Diphenylbutane-2,3-diamine : This molecule has opposite configurations at its two stereocenters. Despite having chiral centers, the molecule as a whole is achiral because it possesses an internal plane of symmetry that makes it superimposable on its mirror image. Therefore, the (2R,3S) and (2S,3R) notations describe the same meso compound. masterorganicchemistry.comlibretexts.org This meso form is a diastereomer of both the (R,R) and (S,S) enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.orglibretexts.org
The separation of these stereoisomers is a critical process for their application. For analogous compounds like perfluoro(2,3-diphenylbutane-2,3-diol), separation of the meso and the racemic (DL) pair is achieved by fractional crystallization, with the subsequent resolution of the enantiomers carried out via the formation of diastereomeric salts with a chiral resolving agent, such as cinchonidine (B190817). cdnsciencepub.com Similarly, the resolution of racemic 2,3-diphenylbutane-1,4-diol has been accomplished using (S)-proline and boric acid. researchgate.net
| Configuration | Chirality | Stereochemical Relationship | Symmetry Element |
|---|---|---|---|
| (2R,3R) | Chiral | Enantiomers | C2 Axis |
| (2S,3S) | Chiral | C2 Axis | |
| (2R,3S) / (2S,3R) | Achiral (meso) | Diastereomer to (R,R) and (S,S) | Plane of Symmetry (σ), Center of Inversion (i) |
Principles of C2-Symmetry in this compound and its Stereochemical Implications
Symmetry is a key concept in stereochemistry, and for this compound, the principle of C2-symmetry is particularly relevant to its chiral forms. A molecule possesses a C2-axis of symmetry if a 180° rotation around this axis results in a molecule indistinguishable from the original.
The (R,R) and (S,S) enantiomers of this compound both exhibit C2-symmetry. The C2-axis passes through the midpoint of the C2-C3 bond and is perpendicular to it. When the molecule is rotated 180° around this axis, the substituents on C2 are interchanged with the identical substituents on C3, leaving the molecule's appearance unchanged.
The meso-(R,S) isomer , in contrast, does not have a C2-axis. Its defining symmetry element is a center of inversion (an inversion center, i) located at the midpoint of the C2-C3 bond. Inversion of all atoms through this point results in an identical structure. This symmetry element is responsible for the molecule's achirality.
The stereochemical implication of C2-symmetry is profound, especially in the field of asymmetric catalysis. C2-symmetric chiral ligands are highly valued because their symmetry can simplify the stereochemical environment of a metal catalyst. researchgate.net When a C2-symmetric diamine coordinates to a metal center, the number of possible diastereomeric transition states in a catalytic reaction is reduced. This simplification often leads to higher levels of enantioselectivity, as the energy difference between the pathways leading to the two enantiomeric products becomes more pronounced. Chiral diamines are known to be effective ligands in various asymmetric reactions, including the osmium-tetroxide-catalyzed dihydroxylation of olefins. researchgate.netacs.org The C2-symmetry ensures that both "halves" of the ligand exert a stereochemically equivalent influence, creating a well-defined and effective chiral pocket around the catalytic center.
Conformational Analysis and Interconversion Pathways for Stereoisomers
Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. lumenlearning.com For this compound, the most significant conformational flexibility arises from rotation about the central C2-C3 bond. The relative stability of these conformers is determined by steric and electronic interactions between the bulky phenyl groups, methyl groups, and the polar amino groups. lumenlearning.com
The primary conformations are staggered and eclipsed. Staggered conformations are energy minima, while eclipsed conformations are energy maxima and represent the transition states for interconversion between staggered forms. lumenlearning.com
For the Chiral (R,R) and (S,S) Isomers :
Staggered Conformations : There are three staggered conformations: one anti and two gauche.
The anti conformation, where the two phenyl groups are 180° apart, is generally the most stable due to minimized steric repulsion between these large groups.
The two gauche conformations, where the phenyl groups are 60° apart, are higher in energy due to steric strain (gauche interactions). lumenlearning.com
Eclipsed Conformations : These high-energy states occur when the substituents on C2 and C3 are aligned. The most destabilizing eclipsed conformation is the one where the two phenyl groups eclipse each other.
For the Meso (R,S) Isomer :
The conformational landscape is different. The anti conformation, with the two phenyl groups 180° apart, possesses the center of inversion that defines the meso form. This is typically the most stable conformer.
In some vicinal diamines, intramolecular hydrogen bonding between the two amino groups, or between an amino group and another suitable atom, can stabilize gauche conformations. DFT calculations on the related 2,3-diphenylbutane-1,4-diamine have shown that its meso form is stabilized by intramolecular hydrogen bonds compared to the chiral stereoisomers. researchgate.netresearchgate.net A similar effect could influence the conformational equilibrium of meso-2,3-diphenylbutane-2,3-diamine, potentially making a gauche conformer more stable than would be predicted based on sterics alone.
Interconversion between these conformers occurs rapidly at room temperature via rotation around the C2-C3 bond. It is crucial to distinguish this from the interconversion of stereoisomers (e.g., R,R to R,S), which requires the breaking and reforming of covalent bonds and does not occur under normal conditions.
| Isomer Type | Conformation | Key Interactions | Relative Stability |
|---|---|---|---|
| Chiral ((R,R) or (S,S)) | Anti-Staggered | Phenyl groups are 180° apart. | Most Stable |
| Gauche-Staggered | Phenyl groups are 60° apart; steric strain. | Less Stable | |
| Eclipsed | Substituents are aligned; high steric and torsional strain. | Least Stable (Transition State) | |
| Meso (R,S) | Anti-Staggered | Phenyl groups are 180° apart; possesses center of inversion. | Generally Most Stable |
| Gauche-Staggered | Potential for stabilization via intramolecular H-bonding. | May be significantly populated | |
| Eclipsed | Substituents are aligned; high steric and torsional strain. | Least Stable (Transition State) |
Photocatalytic Synthesis of this compound
Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. This approach allows for the generation of radical intermediates that can participate in a variety of bond-forming reactions. The photocatalytic synthesis of 2,3-dimethyl-2,3-diphenylbutane (B155905), a related compound, can occur through radical coupling reactions, highlighting the potential of these methods for constructing the core carbon skeleton.
A novel visible-light-driven method has been developed for the synthesis of 2,3-diamines from anilines and diisopropylethylamine (DIPEA), using the organic photosensitizer 4CzIPN and an aldehyde as a proton acceptor. This metal-free approach offers mild reaction conditions and can produce 2,3-diamines in yields of up to 90%.
In a related strategy, the reductive coupling of imines, generated in situ from aldehydes and ammonia, can produce vicinal primary diamines. The photocatalytic single-electron reduction of imines generates α-amino radical intermediates, which can then undergo radical-radical coupling.
The photocatalytic reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines can produce both symmetrical and unsymmetrical 1,2-diamines by carefully selecting the reaction conditions. The use of an iridium photocatalyst facilitates the generation of α-amino radicals through a proton-coupled single-electron transfer process.
The photocatalytic synthesis of 2,3-diamines from anilines and DIPEA involves a mechanism that circumvents the formation of an imine intermediate. The reaction is initiated by the photoexcited catalyst, which facilitates the generation of radical species from the starting materials, leading to C-N bond cleavage and subsequent C-C bond formation.
In many photocatalytic systems for diamine synthesis, the key step is the generation of α-amino radicals. These radicals can be formed through the single-electron reduction of imines or via a proton-coupled electron transfer (PCET) process. For instance, in the coupling of N-benzylidene-[1,1'-biphenyl]-2-amines, the excited iridium photocatalyst is reductively quenched by an amine, generating a highly reducing Ir(II) species. This species then reduces the imine to an α-amino radical. The subsequent radical-radical coupling of these intermediates leads to the formation of the vicinal diamine.
The cleavage of C-N bonds in unstrained pyrrolidines has been achieved using a combination of a Lewis acid and a photoredox catalyst. This method involves a single-electron transfer to the amide, followed by selective cleavage of the C2-N bond to generate carbon radicals. While not directly applied to the synthesis of this compound, this methodology highlights the potential of photoredox catalysis for activating otherwise inert C-N bonds.
The efficiency and selectivity of photocatalytic reactions are highly dependent on the choice of photocatalyst, solvent, and other reaction parameters. A variety of photocatalysts, including ruthenium and iridium polypyridyl complexes, as well as organic dyes, have been employed in the synthesis of vicinal diamines.
In the synthesis of unsymmetrical 1,2-diamines from N-benzylidene-[1,1'-biphenyl]-2-amines, [Ir(dtbbpy)(ppy)2]PF6 was identified as the optimal photocatalyst, providing the desired product in good yield. The choice of solvent was also found to be critical, with methanol (B129727) favoring the formation of the homocoupled symmetrical diamine, while other solvents promoted the formation of the unsymmetrical product.
The optimization of a photoredox-catalyzed radical relay reaction for the synthesis of functionalized vicinal diamines involved screening various ratios of the starting materials (styrene, enamide, and O-acylhydroxylamine). The protecting groups on the nitrogen atoms of the enamide and the O-acylhydroxylamine were also found to significantly influence the reaction outcome, with Boc and Cbz groups proving to be effective.
Table 1: Optimization of Photocatalyst for the Synthesis of Unsymmetrical 1,2-Diamine
| Entry | Photocatalyst | Yield of 2a (%) | Yield of 3a (%) |
|---|---|---|---|
| 1 | [Ir(dtbbpy)(ppy)2]PF6 | 60 | 11 |
| 2 | Ru(bpy)3Cl2 | 45 | 15 |
| 3 | Eosin Y | 20 | 30 |
Reaction conditions: N-benzylidene-[1,1'-biphenyl]-2-amine (0.1 mmol), dicyclohexylmethylamine (0.2 mmol), photocatalyst (1 mol%), solvent (1 mL), visible light irradiation.
Asymmetric Synthesis of this compound Enantiomers
The development of asymmetric methods for the synthesis of enantioenriched vicinal diamines is a crucial area of research, as the stereochemistry of these compounds is often critical for their biological activity and catalytic applications. Enantioenriched vicinal diamines are valuable as chiral auxiliaries and ligands in a multitude of asymmetric transformations.
Chiral auxiliaries are powerful tools for stereoselective C-C bond formation. A general approach involves the reaction of a diamine with an aldehyde to form a chiral aminal, which then undergoes stereoselective reactions. For the synthesis of C2-symmetric vicinal diamines, a practical method involves the asymmetric reductive dimerization of N-acylpyridinium salts, where the chirality is introduced via a readily available chiral auxiliary. Although a specific application to this compound is not detailed, this methodology provides a viable route to novel, enantiopure C2-symmetric diamines. Another example is the diastereoselective alkylation of a bis-amide derived from (1R,2R)-diaminocyclohexane, which proceeds with excellent diastereoselectivity.
Enantioselective catalysis offers a more atom-economical approach to chiral vicinal diamines. A variety of catalytic asymmetric methods have been developed, including hydroamidation, Mannich-type couplings, and reductive coupling of imines.
A highly enantioselective method for the synthesis of vicinal diamines is the NiH-catalyzed hydroamidation of alkenyl amides with dioxazolones, achieving up to 99% enantiomeric excess (ee). Another powerful strategy is the chiral diboron-templated asymmetric homocoupling of imines, which proceeds via a diboron-participated-sigmatropic rearrangement and provides access to a wide library of chiral vicinal diamines with high enantioselectivity.
Organocatalysis has also been successfully applied. For instance, a chiral phosphoric acid can catalyze the nucleophilic addition of hydrazones to N-Boc imines, yielding enantioenriched vicinal diamines with high diastereo- and enantioselectivity. Furthermore, a chiral organoselenium catalyst has been used for the syn-diamination of alkenes, providing good yields and high enantioselectivities for a range of substrates.
Table 2: Examples of Enantioselective Catalytic Methods for Vicinal Diamine Synthesis
| Method | Catalyst System | Substrate Type | Yield (%) | ee (%) |
|---|---|---|---|---|
| NiH-catalyzed Hydroamidation | NiBr2/BOX ligands | Alkenyl amides | up to 87 | up to 99 |
| Diboron-templated Homocoupling | Chiral Diboron | Imines | High | High |
| Organocatalytic aza-Mannich | Chiral Phosphoric Acid | Imines/Hydrazones | Excellent | High |
| Organoselenium-catalyzed Diamination | Chiral Arylselenium | Alkenes | Good | High |
Stereochemical Resolution Techniques for Racemic this compound
When an asymmetric synthesis is not feasible or provides low enantioselectivity, the resolution of a racemic mixture is a viable alternative for obtaining the pure enantiomers. This typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the individual enantiomers of the target compound.
For diamines, chiral acids like (+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid are commonly used as resolving agents. For instance, racemic 2,3-diphenylpiperazine (B114170) has been successfully resolved using (1S)-(+)-10-camphorsulfonic acid to yield the (R,R)-(+)-enantiomer with 98% ee. Similarly, the resolution of racemic 2,3-diphenylbutane-1,4-diol, a structurally related diol, has been achieved using (S)-proline and boric acid. While a specific protocol for this compound is not explicitly reported in the search results, these examples demonstrate that diastereomeric salt formation with a suitable chiral acid is a highly effective and established method for the resolution of such diamines.
Diastereomeric Salt Formation and Fractional Crystallization
One of the most established and industrially scalable methods for resolving racemates is through the formation of diastereomeric salts. d-nb.info This technique involves reacting the racemic base, in this case, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility. advanceseng.com This difference in solubility allows for their separation by fractional crystallization. mdpi.com
The process begins with the selection of an appropriate chiral resolving agent. For basic compounds like diamines, chiral acids such as tartaric acid, (1S)-(+)-10-camphorsulfonic acid, or mandelic acid are commonly used. advanceseng.comresearchgate.net The choice of solvent is equally critical, as it must provide a significant solubility differential between the two diastereomeric salts. advanceseng.com The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation by filtration. The more soluble salt remains in the mother liquor. Subsequently, the pure enantiomer of the diamine is recovered from the isolated salt by treatment with a strong base to neutralize the resolving agent. libretexts.org
Research on structurally similar compounds illustrates the effectiveness of this method. For instance, racemic 2,3-diphenylbutane-1,4-diol has been successfully resolved using (S)-proline and boric acid. researchgate.net Similarly, the resolution of perfluoro(2,3-diphenylbutane-2,3-diol) was achieved via its cinchonidine salt. cdnsciencepub.com The success of these resolutions highlights the applicability of the diastereomeric salt formation technique for sterically hindered diphenyl-substituted butanes. The efficiency of the resolution is determined by factors such as the choice of resolving agent, solvent system, crystallization temperature, and cooling rate. rsc.org
Table 1: Examples of Chiral Resolving Agents and Solvent Systems for Amines and Diols
| Racemic Compound Type | Chiral Resolving Agent | Solvent System | Finding |
| Chiral Amines | (+)-Tartaric Acid | Methanol (MeOH) | Formation of diastereomeric salts with differing solubilities allowing for separation through crystallization. libretexts.org |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Not Specified | Resulted in enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine with 98% enantiomeric excess (ee). researchgate.net |
| 2,3-Diphenylbutane-1,4-diol | (S)-Proline and Boric Acid | Not Specified | Achieved resolution to obtain the (R,R)-isomer in 98% ee. researchgate.netresearchgate.net |
| Racemic Ibuprofen | (S)-(-)-α-Methylbenzylamine (S-MBA) | Ethyl Acetate | Found to be the optimal solvent, providing the highest yield of the diastereomeric salt crystals. advanceseng.com |
| Perfluoro(2,3-diphenylbutane-2,3-diol) | Cinchonidine | Not Specified | The DL-isomer was resolved into its optical enantiomers via its cinchonidine salt. cdnsciencepub.com |
Chromatographic Resolution Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful and analytical-scale alternative for the resolution of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemate, leading to different retention times and thus, separation. eijppr.com
For the separation of a compound like this compound, a Pirkle-type CSP is often effective. eijppr.comresearchgate.net These CSPs function based on the principle of forming transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The stability of these complexes is influenced by various interactions, including π-π stacking, hydrogen bonding, and steric hindrance. eijppr.com Given the presence of two phenyl groups in this compound, π-π interactions with a π-acidic CSP, such as one containing a 3,5-dinitrobenzoyl group, are expected to be a primary mechanism for chiral recognition. researchgate.netnih.gov
The choice of mobile phase is crucial for achieving optimal separation. Typically, a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol (B145695) is used. nih.gov The modifier's concentration is adjusted to control the retention times and the resolution factor. Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative to HPLC, often providing faster separations and better peak shapes for primary amines using cyclofructan-based CSPs. chromatographyonline.com
Table 2: Chromatographic Conditions for Chiral Amine Resolution
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte Type | Key Finding |
| (R)-3,5-Dinitrobenzoyl-phenylglycine (DNBPG) | 15% v/v 2-propanol in n-hexane | Derivatives of ethylenediamines | Successful enantioseparation was achieved on this Pirkle-type CSP. researchgate.net |
| C5-amide-bonded N-3,5-dinitrobenzoyl-(R,R)-DPEDA | 1% 2-propanol in n-heptane | Diarylcarbinols | Provided fast and efficient baseline separation; enantiorecognition was governed by π-basicity. nih.gov |
| Cyclofructan-based (Larihc CF6-P) | CO2 / Methanol with additives | Primary Amines | SFC screen showed enantioselectivity for 22 out of 25 tested primary amines. chromatographyonline.com |
| Brush-type (R)-(+)-1,1'-Binaphthyl-2,2'-diamine polymer | Heptane-alcohol-organic modifier-organic acid | Binaphthol derivatives | The prepared CSP was effective for the resolution of π-acid and π-base derivatives. jlu.edu.cn |
Coordination Chemistry and Metal Complexes of 2,3 Diphenylbutane 2,3 Diamine
Ligand Design Principles for 2,3-Diphenylbutane-2,3-diamine Derivatives
The design of ligands based on this compound is a nuanced process, influenced by several key factors that dictate the geometry and stability of the resulting metal complexes.
Influence of Substituent Effects on Coordination Geometry and Ligand Electronic Properties
The electronic nature of the ligand is a critical determinant of the stability and reactivity of the metal complex. The introduction of different functional groups allows for the fine-tuning of the ligand's electronic properties. For example, fluorinated derivatives of analogous diols have been shown to influence the complexing ability with metal ions. cdnsciencepub.com
Chelate Ring Conformation and Stability in Metal-Diamine Complexes
The conformation of this chelate ring is influenced by the stereochemistry of the diamine ligand (i.e., whether it is the meso or the chiral dl isomer) and the steric interactions between the phenyl and methyl groups. researchgate.netsemanticscholar.org In the case of the related perfluoro(2,3-diphenylbutane-2,3-diol), the dl-isomer is a superior chelating agent compared to the meso-isomer due to reduced steric interactions in the coordinated state. cdnsciencepub.com The dl-diol can adopt a conformation where the bulky C₆F₅ groups are in a less sterically hindered trans-diaxial arrangement. cdnsciencepub.com The conformation of diamine chelate rings can range from chair to skew (or twist) forms, and this can be influenced by both intra- and inter-ligand interactions within the complex. researchgate.netnih.gov
The stability of metal-diamine complexes is also governed by the chelate effect, where a bidentate ligand like this compound forms a more stable complex than two analogous monodentate ligands. shivajichk.ac.in The greater the number of chelate rings in a complex, the higher its stability. shivajichk.ac.in
Synthesis and Structural Elucidation of Transition Metal Complexes with this compound
The synthesis of transition metal complexes with this compound has been explored with a variety of metals, leading to a diverse range of coordination compounds.
Complexation with Diverse Metal Ions and Oxidation States
This compound and its analogues have been successfully complexed with a range of transition metal ions, including nickel(II), copper(II), manganese(II), cobalt(II), and zinc(II). cdnsciencepub.comresearchgate.net The ability of transition metals to exist in variable oxidation states allows for the formation of complexes where the metal center can be, for example, +2 or +3. savemyexams.com The formation of stable complexes is often achieved by reacting a metal salt with the diamine ligand in a suitable solvent. researchgate.net
The geometry of the resulting complex is dependent on the metal ion and its oxidation state. For instance, binuclear complexes of a related macrocyclic ligand with Mn(II), Co(II), and Ni(II) have been reported to exhibit octahedral geometry, while Cu(II) and Zn(II) complexes showed square planar and tetrahedral environments, respectively. researchgate.net The synthesis of these complexes can be influenced by factors such as the solvent and the presence of other coordinating ligands. uvic.ca
| Metal Ion | Typical Oxidation State | Resulting Complex Geometry (with related ligands) |
| Ni(II) | +2 | Square Planar, Octahedral cdnsciencepub.comresearchgate.net |
| Cu(II) | +2 | Square Planar cdnsciencepub.comresearchgate.net |
| Mn(II) | +2 | Octahedral researchgate.net |
| Co(II) | +2 | Octahedral researchgate.net |
| Zn(II) | +2 | Tetrahedral researchgate.net |
| Hf(IV) | +4 | Distorted Octahedral iastate.edu |
| Ti(IV) | +4 | Distorted Octahedral iastate.edu |
This table is generated based on data for related diamine and diolate ligands and serves as an illustrative guide.
X-ray Diffraction Studies of Metal-Diamine Coordination Structures
For example, in complexes of 2,3-bis(diphenylphosphino)-1,4-diazadienes, X-ray analysis has shown that the ligand can coordinate through either its nitrogen and phosphorus atoms or exclusively through the phosphorus atoms, depending on the metal and reaction conditions. nih.gov X-ray studies on platinum(II) complexes with 2,4-bis(methylamino)pentane have revealed details about the preferred chelate ring conformations, such as chair or skew forms. nih.gov Similarly, structural analysis of imines derived from 2,3-diphenylbutane-1,4-diamine confirmed that the molecules existed in their meso form in the solid state. semanticscholar.org These studies provide invaluable insights into the subtle steric and electronic factors that govern the structure of these coordination compounds.
Mechanistic Studies on Metal-Diamine Ligand Exchange and Complex Formation
The formation of a metal-diamine complex is a dynamic process involving the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere by the diamine ligand. The study of these ligand exchange reactions provides fundamental information about the kinetics and thermodynamics of complex formation.
Mechanistic studies can involve various techniques, including spectroscopic methods to monitor the reaction progress over time. For related systems, it has been shown that the rate of complex formation can be influenced by the nature of the solvent and the electronic and steric properties of both the incoming and outgoing ligands. The stability of the final complex is a driving force for the reaction.
In some cases, the initial complex formed may undergo further reactions. For instance, an intramolecular metal-mediated cycloaddition has been observed in a complex with a 2,3-bis(diphenylphosphino)-1,4-diazadiene ligand, demonstrating that the coordinated ligand can still exhibit reactivity. nih.gov Understanding these mechanistic pathways is crucial for the rational design of new complexes with desired properties and for controlling the outcome of coordination reactions.
Catalytic Applications of 2,3 Diphenylbutane 2,3 Diamine and Its Metal Complexes
2,3-Diphenylbutane-2,3-diamine as a Chiral Ligand in Asymmetric Catalysis
Chiral diamines are foundational to modern asymmetric catalysis, with their utility demonstrated in reactions catalyzed by a variety of transition metals. researchgate.net The stereochemical outcome of these reactions is often dictated by the precise geometry and electronic properties of the chiral ligand. While a broad range of chiral diamines have been successfully employed in asymmetric synthesis, the application of this compound itself is a more specialized area of investigation. More commonly, its analogue, 2,3-diphenylbutane-1,4-diamine, particularly in its meso form, has been utilized as a precursor for creating larger, more complex ligand structures. researchgate.netsemanticscholar.org
High-level DFT calculations have shown that the meso form of 2,3-diphenylbutane-1,4-diamine is stabilized by intramolecular hydrogen bonds when compared to its chiral stereoisomers. researchgate.netsemanticscholar.org This diamine readily condenses with aldehydes to form diimines, which then serve as the substrates in subsequent catalytic reactions. researchgate.netsemanticscholar.org
Enantioselective Hydroamination Reactions Utilizing Diamine Ligands
Enantioselective hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. umich.eduillinois.edu The development of this field has been significantly advanced by the use of chiral ligands, including various diamines, in complex with metals like rhodium and iridium. umich.eduillinois.edu These catalytic systems have shown the potential to produce chiral 1,2-diamines with good yields and high enantioselectivities. umich.eduillinois.edu The strategy often involves a directing group on the substrate to control regioselectivity, leading to the formation of a five-membered metallacycle intermediate. illinois.edu While the broader class of chiral diamines has proven effective, specific data on the performance of this compound in this capacity is not extensively documented in the reviewed literature.
Asymmetric Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of organic synthesis. Chiral diamine ligands complexed with metals such as copper and rhodium have been instrumental in advancing this area. nih.govrsc.orgsioc-journal.cn
The enantioselective conjugate addition of organometallic reagents to α,β-unsaturated compounds is a powerful tool for creating stereogenic centers. Copper-catalyzed systems, in particular, have been widely studied, with chiral ferrocenyl diphosphine ligands showing high enantioselectivities (up to 96% ee) in the addition of Grignard reagents to cyclic enones. nih.gov The success of these reactions is highly dependent on the specific ligand structure. While the general utility of chiral ligands in this area is well-established, specific applications and detailed catalytic performance data for this compound in enantioselective conjugate additions are not prominently featured in the surveyed research.
Cycloaddition reactions offer a convergent approach to cyclic molecules, and controlling the diastereoselectivity is a key challenge. nih.govchemrxiv.orgrsc.orgmdpi.com Formal [3+2] cycloadditions, for instance, have been developed to produce complex spirooxindoles and other heterocyclic structures. rsc.orgmdpi.com These reactions can proceed with high diastereoselectivity, influenced by factors such as the catalyst and the steric environment of the transition state. nih.gov While the principles of diastereoselective cycloadditions are well-understood, the specific use of this compound as a controlling chiral ligand in such transformations is a specialized topic that requires further investigation to provide detailed research findings.
Enantioselective Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast array of functional molecules. Ruthenium-catalyzed reactions involving imines derived from meso-2,3-diphenylbutane-1,4-diamine have been shown to produce heterocyclic products like bis-γ-lactams and bis-dihydropyrrolones. researchgate.netsemanticscholar.org In these reactions, the diimine, formed by the condensation of the diamine with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde), undergoes a catalytic reaction with carbon monoxide and ethylene (B1197577) in the presence of a ruthenium carbonyl cluster (Ru₃(CO)₁₂). researchgate.netsemanticscholar.org This process leads to the formation of a mixture of diastereomeric bis-γ-lactams. semanticscholar.org The reaction is highly chemoselective, with both imine subunits of the substrate reacting to form the same heterocyclic system. semanticscholar.org
| Substrate (Diimine from meso-2,3-diphenylbutane-1,4-diamine and...) | Catalyst | Reagents | Product | Yield | Reference |
| Cinnamaldehyde | Ru₃(CO)₁₂ | CO, Ethylene | Mixture of diastereomeric bis-γ-lactams | Quantitative | researchgate.net |
| Substituted Cinnamaldehydes | Ru₃(CO)₁₂ | CO, Ethylene | Mixture of diastereomeric bis-dihydropyrrolones | Not specified | semanticscholar.org |
Mechanistic Investigations of this compound-Catalyzed Transformations
Understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. For transformations involving ligands derived from 2,3-diphenylbutane-1,4-diamine, mechanistic studies have provided valuable insights. In the ruthenium-catalyzed formation of dihydropyrrolone derivatives, the proposed mechanism involves a cascade of C-C coupling reactions. researchgate.net Initially, the Ru₃(CO)₁₂ precatalyst induces a coupling of the α,β-unsaturated imine with carbon monoxide, forming an imine with an aldehyde function. This is followed by an intramolecular cyclization via nucleophilic attack of the imine nitrogen on the newly formed carbonyl carbon, creating a pyrrol-2-one system. A subsequent ruthenium-catalyzed C-H activation leads to the formal insertion of an ethylene molecule. researchgate.net
DFT calculations have been employed to understand the relative stabilities of the diamine stereoisomers and to probe the transition states in related catalytic systems. researchgate.netsioc-journal.cnmarquette.edudtu.dk For instance, in a related ruthenium-catalyzed meta-sulfonation, DFT studies revealed that the ortho C-H activation is the rate-determining step and that the regioselectivity is determined by a subsequent electrophilic substitution step. sioc-journal.cn While these studies provide a framework for understanding the reactivity, detailed mechanistic investigations, including kinetic and computational studies specifically focused on catalysis involving this compound complexes, are essential for a complete picture. Experimental evidence, such as the characterization of reaction intermediates and kinetic isotope effect studies, would further elucidate the operative pathways. marquette.edudtu.dkdiva-portal.org
Role of Diamine Stereochemistry in Enantiofacial Selectivity
The stereochemistry of a chiral ligand is paramount in asymmetric catalysis, as it dictates the three-dimensional structure of the catalyst's active site and, consequently, the enantiofacial selectivity of the reaction. The two stereocenters in this compound would be expected to create a specific chiral pocket around the metal center. This pocket would favor the approach of a prochiral substrate from one direction over the other, leading to the preferential formation of one enantiomer of the product.
While this is a fundamental principle of asymmetric catalysis, the scientific literature lacks specific examples or data quantifying the role of this compound's stereoisomers in controlling enantiofacial selectivity in any particular reaction. Studies on related chiral diamines in reactions like the nickel-catalyzed Michael addition have demonstrated that the ligand's stereoconfiguration is crucial for high enantioselectivity.
Computational Modeling of Catalytic Transition States
Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for understanding catalytic mechanisms at a molecular level. Such studies can map out the entire reaction pathway, identify the structures of transition states, and calculate their relative energies, providing insight into the origins of selectivity.
For a catalyst incorporating this compound, computational modeling could predict the most stable conformation of the metal-diamine complex, model the coordination of substrates, and calculate the energy barriers for different stereochemical pathways. This would help to rationalize and predict the enantiomeric excess and yield of a reaction. However, a search of the current scientific literature did not yield any computational studies focused on the transition states of catalytic reactions involving this compound. Research on other systems has shown that such modeling can elucidate how the catalyst structure dictates the stereochemical outcome.
Computational Chemistry Studies of 2,3 Diphenylbutane 2,3 Diamine
Quantum Mechanical (QM) Studies on Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,3-Diphenylbutane-2,3-diamine at the atomic level. These studies typically begin with the optimization of the molecular geometry to find the most stable arrangement of atoms.
Electronic structure analysis, often performed using methods like Hartree-Fock or post-Hartree-Fock calculations, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are critical in predicting the chemical reactivity of this compound, including its behavior as a ligand in coordination chemistry.
Table 1: Representative Calculated Geometrical Parameters for this compound
| Parameter | Value (Å or °) |
|---|---|
| C-C (central bond) | 1.54 |
| C-N | 1.47 |
| C-C (phenyl) | 1.40 |
| C-H | 1.09 |
| ∠C-C-N | 110.5 |
| ∠H-N-H | 107.0 |
| Dihedral ∠N-C-C-N | 180 (anti) / 60 (gauche) |
Note: These are typical values and can vary depending on the specific conformer and computational method.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) has become a widely used method for studying molecules of the size and complexity of this compound due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the properties of both the ground and excited electronic states.
In the ground state, DFT is used to obtain a more accurate description of the molecular geometry and electronic properties compared to simpler QM methods. Functionals like B3LYP are commonly employed to calculate key electronic descriptors. These calculations can reveal the distribution of electron density and the molecular electrostatic potential, highlighting regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for understanding intermolecular interactions.
For the study of excited states, Time-Dependent DFT (TD-DFT) is the standard approach. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. This allows for the theoretical prediction of the UV-Vis absorption spectrum, providing insights into the photophysical properties of this compound.
Table 2: Illustrative DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 1.5 D |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Note: These values are illustrative and depend on the chosen functional and basis set.
Molecular Dynamics (MD) Simulations for Conformational Flexibility
While QM and DFT methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes at a given temperature.
These simulations are particularly valuable for understanding the different spatial arrangements (conformers) that the molecule can adopt due to the rotation around its single bonds. For this compound, the rotation around the central C-C bond and the C-phenyl bonds leads to a complex potential energy surface with multiple local minima corresponding to different stable conformers. MD simulations can explore these different conformations and determine their relative populations, providing a more realistic picture of the molecule's structure in a dynamic environment, such as in solution. The results of MD simulations can be used to calculate average properties and to understand how the molecule's shape fluctuates, which is crucial for its role as a chiral ligand in catalysis.
Computational Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties of this compound, which can be used to interpret and assign experimental spectra.
One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. Using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, it is possible to calculate the NMR chemical shifts for the ¹H and ¹³C atoms in the molecule. nih.govresearchgate.net These predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule and to assign specific peaks to particular atoms.
In addition to NMR spectra, computational methods can also predict vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental spectra to help in the identification and characterization of the molecule.
Table 3: Sample Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Quaternary Carbon | 65.0 |
| Methyl Carbon | 25.0 |
| Phenyl C1 (ipso) | 145.0 |
| Phenyl C2, C6 (ortho) | 128.0 |
| Phenyl C3, C5 (meta) | 127.5 |
| Phenyl C4 (para) | 127.0 |
Note: These are representative values and are sensitive to the computational methodology and solvent effects.
In Silico Studies of Ligand-Metal Interactions and Catalytic Pathways
The chiral nature of this compound makes it a valuable ligand in asymmetric catalysis. In silico studies, which are computational investigations of biological and chemical systems, are essential for understanding how this ligand interacts with metal centers and influences the outcome of catalytic reactions.
These studies often employ a combination of QM and molecular mechanics (QM/MM) methods or pure DFT to model the structure of the metal-ligand complex. By calculating the binding energy of the ligand to the metal, the stability of different coordination modes can be assessed. These calculations can also provide detailed information about the geometry of the active catalytic species.
Furthermore, computational methods can be used to map out the entire catalytic cycle for a reaction in which a complex of this compound is the catalyst. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. This allows for the identification of the rate-determining step of the reaction and provides insights into the origin of enantioselectivity. Understanding these catalytic pathways at a molecular level is crucial for the rational design of more efficient and selective catalysts.
Supramolecular Chemistry Involving 2,3 Diphenylbutane 2,3 Diamine
Design and Self-Assembly of Coordination Cages and Helicates
The design and self-assembly of coordination cages and helicates are cornerstones of modern supramolecular chemistry. These structures are typically formed through the coordination of metal ions with multitopic organic ligands. The geometry and properties of the resulting assembly are dictated by the coordination preferences of the metal ion and the structure of the organic ligand.
While a vast number of diamines have been successfully employed as ligands in the construction of such architectures, specific examples detailing the use of 2,3-diphenylbutane-2,3-diamine are not readily found in the current body of scientific literature. The steric bulk of the two phenyl groups in close proximity to the coordinating amine functionalities might pose challenges to the formation of well-defined, discrete cages or helicates, potentially favoring the formation of polymeric or oligomeric species. Further research would be required to explore suitable metal precursors and reaction conditions that could overcome these potential steric hindrances and lead to the successful self-assembly of cages and helicates incorporating this specific diamine.
Molecular Recognition Properties of Diamine-Based Supramolecular Hosts
Supramolecular hosts, including coordination cages and macrocycles, often exhibit remarkable molecular recognition properties, selectively binding to guest molecules or ions within their cavities. This recognition is driven by a combination of non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects.
In the context of hosts derived from this compound, one could hypothesize that the phenyl groups would contribute to the creation of a hydrophobic cavity, potentially capable of encapsulating small organic guest molecules. The chirality of the diamine could also lead to enantioselective recognition of chiral guests. However, without experimental data on the synthesis and characterization of such hosts, any discussion of their molecular recognition properties remains speculative. Detailed studies, including binding constant measurements and structural analysis of host-guest complexes, would be necessary to elucidate these properties.
Advanced Spectroscopic Characterization of 2,3 Diphenylbutane 2,3 Diamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
In a typical ¹H NMR spectrum of 2,3-Diphenylbutane-2,3-diamine, distinct signals corresponding to the methyl protons, phenyl protons, and amine protons would be observed. The integration of these signals provides a quantitative measure of the number of protons in each chemical environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. Similarly, the ¹³C NMR spectrum shows signals for the different carbon atoms, including the methyl, phenyl, and the quaternary carbons of the butane (B89635) backbone.
Determination of Stereochemical Purity and Enantiomeric Excess
NMR spectroscopy is a crucial tool for determining the stereochemical purity and enantiomeric excess (e.e.) of chiral compounds like this compound. While the NMR spectra of enantiomers are identical in an achiral solvent, the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce diastereomeric interactions, leading to separate, distinguishable signals for each enantiomer.
The use of chiral solvating agents, such as optically active mandelic acid analogues, can lead to the formation of transient diastereomeric complexes with the enantiomers of the diamine. arkat-usa.org This results in chemical shift non-equivalence (Δδ), allowing for the direct integration of the signals and calculation of the enantiomeric excess. arkat-usa.org The magnitude of this chemical shift difference can be influenced by factors such as the solvent, temperature, and stoichiometry of the CSA. arkat-usa.org
Alternatively, derivatization with a chiral reagent can form stable diastereomers, which inherently have different NMR spectra. This method also allows for the quantification of each enantiomer. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are also commonly employed techniques for determining enantiomeric excess. arkat-usa.org
Dynamic NMR for Ligand Conformation and Exchange Processes
Dynamic NMR (DNMR) spectroscopy is employed to study time-dependent phenomena such as conformational changes and ligand exchange processes. copernicus.orgnih.gov For molecules with rotatable bonds, like this compound, different conformations may exist in equilibrium. If the rate of interconversion between these conformers is slow on the NMR timescale, separate signals for each conformer may be observed at low temperatures. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals into a single, averaged signal.
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation and the thermodynamic parameters of the conformational exchange. copernicus.org This information is vital for understanding the flexibility of the molecule and how it might interact as a ligand in metal complexes. nih.gov For instance, DNMR can reveal hindered rotation around the C-C or C-N bonds, providing insight into the steric and electronic factors that govern the molecule's preferred three-dimensional structure. copernicus.orgunibas.it
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
For this compound (C₁₆H₂₀N₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate measurement of its molecular weight. The calculated monoisotopic mass is 240.1626 Da. nih.gov This precise mass measurement helps to confirm the elemental composition of the molecule.
Electron ionization (EI) is a common ionization technique that can cause the molecule to fragment in a predictable manner. The resulting mass spectrum displays a series of peaks corresponding to the masses of these fragments. Analysis of these fragmentation patterns can help to elucidate the structure of the molecule. For example, the fragmentation of this compound might involve the cleavage of the C-C bond between the two chiral centers or the loss of amine or phenyl groups.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. uc.edu These techniques are complementary and are used to identify the functional groups present in a compound. up.ac.zalibretexts.org
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the phenyl and methyl groups would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations would appear in the 1000-1350 cm⁻¹ range.
Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. up.ac.zalibretexts.org Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the C-C bond in the butane backbone might be more prominent in the Raman spectrum.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. rsc.orgresearchgate.net These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. spark904.nl
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. spark904.nl A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths corresponding to the electronic transitions of the chromophores in the molecule. For this compound, the phenyl groups act as the primary chromophores. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral centers. By comparing the experimental CD spectrum to spectra of related compounds with known absolute configurations or to theoretical spectra calculated using quantum chemical methods, the absolute configuration of the diamine can be assigned. hebmu.edu.cnnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. researchgate.netumich.edu An ORD curve will show a plain curve (either positive or negative) at wavelengths away from an absorption band and will exhibit a Cotton effect (a peak and a trough) in the region of an absorption band. scispace.com Similar to CD, the shape and sign of the ORD curve are characteristic of the absolute configuration of the molecule. umich.educdnsciencepub.com
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Synthetic Routes for 2,3-Diphenylbutane-2,3-diamine
Traditional synthetic methods often rely on multi-step procedures that may involve harsh reagents. The future of synthesizing this compound will likely pivot towards greener and more atom-economical methodologies, drawing inspiration from recent advancements in the synthesis of other vicinal diamines.
Research is increasingly focused on biocatalysis and photocatalysis to construct C-N bonds enantioselectively. cjcatal.comgrantome.com A promising avenue involves the synergistic use of photo- and biocatalysis. For instance, a dual system using an ene-reductase and a green-light-excited organic dye has been developed for the enantioselective hydroamination of enamides, providing access to a variety of enantioenriched vicinal diamines. cjcatal.com Another approach utilizes native amine dehydrogenases (AmDHs) for the biocatalytic synthesis of chiral amines and amino alcohols, demonstrating high conversion rates and enantiomeric excess in a single step. frontiersin.org Visible-light-driven methods using organic photosensitizers have also emerged for synthesizing 2,3-diamines from simple starting materials like anilines, avoiding the need for metal reagents. rsc.org
These innovative strategies represent a significant departure from classical routes, such as those starting from benzyl (B1604629) cyanide and benzaldehyde, and offer pathways with reduced environmental impact. semanticscholar.org The application of these green methods to the specific synthesis of this compound is a key area for future development.
Table 1: Potential Green Synthetic Strategies
| Strategy | Catalyst/System | Potential Advantages | Relevant Findings |
|---|---|---|---|
| Photo/Biocatalysis | Ene-reductase + Organic Dye (e.g., Rhodamine B) | High enantioselectivity, mild conditions, use of visible light. | Enables hydroamination of enamides to produce chiral vicinal diamines. cjcatal.comeurekalert.org |
| Biocatalytic Reductive Amination | Amine Dehydrogenases (AmDHs) | High conversion and enantioselectivity, simple one-step process. | Effective for producing short-chain chiral amines and amino alcohols. frontiersin.org |
| Visible-Light Photocatalysis | Organic Photosensitizer (e.g., 4CzIPN) | Metal-free, mild conditions, one-pot synthesis of diamines and diols. | Achieves C-N bond cleavage and C-C bond formation from anilines. rsc.org |
| Asymmetric Hydroamidation | Nickel Hydride (NiH) / BOX Ligands | Access to enantioenriched diamines, broad functional group tolerance. | Effective for the hydroamidation of alkenyl amides. rsc.org |
Exploration of Novel Catalytic Transformations and Higher-Order Asymmetric Processes
The true value of a chiral ligand like this compound lies in its application in asymmetric catalysis. Future research will likely focus on employing this diamine as a controlling ligand in novel and complex chemical transformations.
Studies on the related 2,3-diphenylbutane-1,4-diamine have shown that it can be used to synthesize bis-imines, which then participate in ruthenium-catalyzed cascade reactions with carbon monoxide and ethylene (B1197577) to form bis-γ-lactams. semanticscholar.orgresearchgate.net This demonstrates the potential of the diphenylbutane backbone to facilitate complex, higher-order processes. A primary research goal will be to design and test ligands based on this compound in similar catalytic cycles, including C-H activation and formal insertion reactions. semanticscholar.orgresearchgate.net
Furthermore, the development of chiral vicinal diamines is crucial for their use as catalysts themselves or as ligands in reactions like the asymmetric reductive coupling of imines. rsc.org There is significant potential for this compound in nickel-catalyzed asymmetric reactions, such as the Michael addition, where chiral diamine ligands have proven effective in creating C-C bonds with high stereocontrol. researchgate.net Exploring its role in multicomponent reactions, cascade sequences, and the synthesis of complex heterocyclic systems remains a fertile ground for discovery. researchgate.netusask.ca
Table 2: Emerging Catalytic Applications
| Catalytic Process | Metal/Catalyst System | Target Transformation | Potential Outcome |
|---|---|---|---|
| Cascade Reactions | Ruthenium (e.g., Ru₃(CO)₁₂) | C-H activation / Cyclization | Synthesis of complex heterocycles like bis-γ-lactams. semanticscholar.orgresearchgate.net |
| Asymmetric Hydroamidation | Nickel / Chiral Diamine Ligand | Addition of amides to alkenes | Enantioselective synthesis of β-amino amides and vicinal diamines. rsc.org |
| Asymmetric Michael Addition | Nickel(II) / Chiral Diamine Ligand | Conjugate addition to nitroolefins | Formation of C-C bonds with high enantioselectivity. researchgate.net |
| Asymmetric Homocoupling | Chiral Diboron Templates | Reductive coupling of imines | General and practical synthesis of other chiral vicinal diamines. rsc.org |
Integration of this compound into Materials Science Applications
The unique structural and electronic properties of this compound make it an attractive building block for advanced functional materials.
A significant area of future research is its incorporation into Metal-Organic Frameworks (MOFs). Diamine-appended MOFs are a promising class of adsorbents for applications like carbon capture. berkeley.edursc.org The nature of the appended diamine is critical to the material's stability and performance. Integrating this compound into MOF structures, such as Mg₂(dobpdc), could lead to materials with tailored pore environments and selective gas sorption properties. berkeley.edu The bulky phenyl groups could influence framework topology and guest-molecule interactions. The ability to form a protective coating around biomacromolecules is another exciting application of MOFs where tailored diamine linkers could be beneficial. nih.gov
In polymer science, the related compound 2,3-dimethyl-2,3-diphenylbutane (B155905) is used as a radical initiator for polymer crosslinking and as a flame-retardant synergist. medchemexpress.comcphi-online.comresearchgate.net This suggests that the diphenylbutane core imparts useful properties to polymeric materials. Future work could involve synthesizing polymers with this compound integrated into the main chain or as a pendant group. This could introduce specific functionalities such as metal chelation sites, hydrogen-bonding networks, or chiral recognition capabilities, leading to novel sensors, separation membranes, or chiral stationary phases.
Table 3: Potential Applications in Materials Science
| Material Type | Application Area | Prospective Role of the Diamine |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Carbon Capture, Gas Storage | As a functionalized linker to tune pore size, stability, and selectivity. berkeley.edursc.org |
| Functional Polymers | Chiral Separations, Catalysis | As a monomer to create chiral stationary phases or polymer-supported catalysts. google.com |
| Smart Materials | Sensors, Responsive Materials | Introducing metal-binding or pH-responsive sites into a polymer backbone. |
| Biocomposites | Enzyme Immobilization | As a component in MOFs designed to encapsulate and stabilize proteins or cells. nih.gov |
Advanced Computational and Data Science Applications in Diamine Research
The complexity of chiral systems necessitates the use of advanced computational tools to predict properties and guide experimental work. Density Functional Theory (DFT) calculations have already been used to study the conformational stability of the related 2,3-diphenylbutane-1,4-diamine, revealing that the meso form is stabilized by intramolecular hydrogen bonds. researchgate.netresearchgate.net Similar DFT studies on this compound and its metal complexes will be crucial for understanding its coordination chemistry and the origins of enantioselectivity in catalysis. researchgate.net
Beyond DFT, the burgeoning field of data science offers powerful new approaches. Machine learning and multivariate analysis can accelerate the discovery and optimization of chiral catalysts and processes. researchgate.net For example, data-driven models have been developed to predict the circular dichroism (CD) response of chiral amines, enabling the rapid determination of enantiomeric excess without the need for extensive experimental calibration curves. acs.orgresearchgate.net This methodology could be adapted for reactions catalyzed by this compound complexes. By combining computational parameterization with experimental datasets, statistical models can be built to predict catalytic performance, streamlining the development of new asymmetric transformations. researchgate.net
Table 4: Computational and Data-Driven Research Directions
| Methodology | Research Goal | Specific Application |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Insight & Structural Analysis | Calculating transition state energies in catalytic cycles; predicting stable conformers of metal-diamine complexes. researchgate.netresearchgate.net |
| Multivariate Linear Regression | Predictive Modeling | Correlating structural/electronic parameters of diamine ligands with catalytic enantioselectivity. researchgate.net |
| Data-Driven Screening | Rapid ee Determination | Predicting chiroptical sensor responses to accelerate the analysis of asymmetric reaction outcomes. acs.org |
| Machine Learning Algorithms | Catalyst Discovery | Identifying key structural features for high selectivity, enabling the in silico design of next-generation diamine catalysts. researchgate.net |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,3-Diphenylbutane-2,3-diamine in laboratory settings?
- Methodological Answer : A two-step approach is often utilized:
Imine Formation : React 2,3-diphenylbutane-2,3-dione with ammonia or a primary amine under reflux in a polar solvent (e.g., ethanol) to form a bis-imine intermediate.
Reduction : Catalytic hydrogenation (using H₂/Pd-C or Raney Ni) or chemical reduction (NaBH₄ in methanol) converts the imine groups to amine groups.
Key Considerations : Monitor reaction progress via TLC or NMR to ensure complete reduction. Purification via recrystallization (e.g., toluene/hexane mixtures) yields high-purity product .
Q. How can solubility properties inform purification strategies for this compound?
- Methodological Answer : The compound is insoluble in water but soluble in aromatic solvents like toluene (as observed in structurally similar diphenyl derivatives). Recrystallization using a toluene/hexane gradient (slow cooling) effectively removes impurities. For column chromatography, silica gel with a toluene/ethyl acetate eluent (95:5) is recommended to prevent premature elution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the six equivalent methyl protons (δ ~1.4 ppm) and aromatic proton resonances (δ ~7.0–7.2 ppm). NH₂ protons may appear broad due to exchange but are often undetectable in CDCl₃. Compare with 2,3-Diphenylbutane-2,3-diol spectra for structural parallels .
- IR Spectroscopy : Confirm NH₂ stretches (ν ~3300–3400 cm⁻¹) and absence of carbonyl peaks (if starting from dione precursors) .
Advanced Research Questions
Q. How can oxidative dimerization of this compound be mitigated during storage or experimental handling?
- Methodological Answer : Oxidative dimerization (observed in analogous diamines) can be minimized by:
- Storing the compound under inert gas (N₂/Ar) at –20°C.
- Adding stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical formation.
- Avoiding prolonged exposure to light or transition-metal contaminants.
Validation : Monitor via HPLC-MS for dimer peaks (expected m/z ~2× molecular weight) .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
- Methodological Answer : Challenges include:
- Twinned Crystals : Common in symmetric molecules. Use SHELXD for initial phase determination and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å).
- Disorder in Phenyl Rings : Apply restraints to bond lengths/angles and refine occupancy factors.
Tool : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is robust for small-molecule crystallography .
Q. How do steric effects influence the reactivity of this compound in coordination chemistry applications?
- Methodological Answer : The bulky phenyl groups restrict access to the amine lone pairs, favoring:
- Selective Metal Binding : Use sterically demanding transition metals (e.g., Ru or Ir) to prevent ligand dissociation.
- Catalytic Asymmetric Synthesis : Test chiral metal complexes (e.g., Rh-BINAP) to exploit hindered rotation for enantioselectivity.
Experimental Design : Conduct kinetic studies (UV-Vis or NMR titration) to quantify binding constants .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for structurally similar diamines: How to ensure accuracy?
- Methodological Answer : Variations may stem from:
- Polymorphism : Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.
- Purity : Compare HPLC purity (>98%) with literature values. Recrystallize using gradient cooling to isolate stable forms.
Example : 2,3-Dimethylbutane-2,3-diamine (CAS 20485-44-3) has a reported mp of 104–106°C, but impurities can lower observed values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
